molecular formula C12H18S2 B14716789 1,3-Bis(propylsulfanyl)benzene CAS No. 21128-52-9

1,3-Bis(propylsulfanyl)benzene

Cat. No.: B14716789
CAS No.: 21128-52-9
M. Wt: 226.4 g/mol
InChI Key: PDAJRHNYPBXYNX-UHFFFAOYSA-N
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Description

1,3-Bis(propylsulfanyl)benzene is an organic compound with the molecular formula C12H18S2 It consists of a benzene ring substituted with two propylsulfanyl groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(propylsulfanyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromobenzene with propylthiol in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions in an inert solvent like tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, cost, and efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(propylsulfanyl)benzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles in the presence of catalysts like aluminum chloride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Aluminum chloride, bromine, nitric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Propylsulfanyl derivatives.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

1,3-Bis(propylsulfanyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,3-Bis(propylsulfanyl)benzene depends on its specific application. In biological systems, it may interact with cellular targets through its sulfanyl groups, which can form bonds with proteins and enzymes, potentially altering their function. The exact molecular pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(trifluoromethyl)benzene: Similar structure but with trifluoromethyl groups instead of propylsulfanyl groups.

    1,3-Diphenylpropane: Similar benzene substitution pattern but with phenyl groups instead of propylsulfanyl groups.

Uniqueness

1,3-Bis(propylsulfanyl)benzene is unique due to the presence of propylsulfanyl groups, which impart distinct chemical reactivity and potential biological activity compared to other benzene derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

21128-52-9

Molecular Formula

C12H18S2

Molecular Weight

226.4 g/mol

IUPAC Name

1,3-bis(propylsulfanyl)benzene

InChI

InChI=1S/C12H18S2/c1-3-8-13-11-6-5-7-12(10-11)14-9-4-2/h5-7,10H,3-4,8-9H2,1-2H3

InChI Key

PDAJRHNYPBXYNX-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=CC(=CC=C1)SCCC

Origin of Product

United States

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